N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Overview
Description
N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by its benzyl group attached to the nitrogen atom of the thiazole ring, and it exists as a dihydrochloride salt.
Scientific Research Applications
Chemistry: N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is used as a building block in organic synthesis, particularly in the construction of more complex thiazole-based molecules.
Biology: Thiazole derivatives are known for their biological activity, and this compound may be used in the study of enzyme inhibitors, receptor ligands, or other bioactive molecules.
Medicine: Thiazole compounds have shown potential in medicinal chemistry, with applications in the development of antifungal, antibacterial, and anticancer agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities .
Mode of Action
Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of various genes . These changes can impact cellular metabolism, leading to alterations in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . This binding can result in changes in the conformation of the target biomolecule, affecting its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux . The compound can influence the levels of various metabolites, leading to changes in cellular metabolism. For example, it can inhibit enzymes involved in energy production, resulting in decreased ATP levels and altered energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, where it can affect energy production and metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually synthesized through the reaction of a suitable α-haloketone with thiourea or thioamide.
Benzyl Group Introduction: The benzyl group is introduced via a nucleophilic substitution reaction, where the thiazole nitrogen is alkylated with benzyl chloride or benzyl bromide in the presence of a base.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole nitrogen or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and other reduced derivatives.
Substitution Products: Various substituted thiazoles and benzyl derivatives.
Comparison with Similar Compounds
Benzothiazole: A structurally similar compound with applications in pharmaceuticals and materials science.
Thiazolidine: Another thiazole derivative with potential biological activity.
N-benzyl-1-(2-thiazolyl)methanamine: A closely related compound with similar chemical properties.
Uniqueness: N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Its dihydrochloride form also makes it more soluble in water, enhancing its utility in various applications.
Properties
CAS No. |
1332530-26-3 |
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Molecular Formula |
C12H15ClN2S |
Molecular Weight |
254.78 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2S.ClH/c1-10-9-15-12(14-10)8-13-7-11-5-3-2-4-6-11;/h2-6,9,13H,7-8H2,1H3;1H |
InChI Key |
WDCLXJLXBOCIHL-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)CNCC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
CC1=CSC(=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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